Product packaging for 1-Methyl-2-phenylpiperidin-4-one(Cat. No.:CAS No. 91640-05-0)

1-Methyl-2-phenylpiperidin-4-one

Cat. No.: B8271143
CAS No.: 91640-05-0
M. Wt: 189.25 g/mol
InChI Key: FPQMUDFTSPDPCD-UHFFFAOYSA-N
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Description

Significance of Piperidin-4-one Derivatives in Synthetic Organic Chemistry

Piperidin-4-one and its derivatives are highly valued as intermediates in organic synthesis. googleapis.com Their chemical structure features multiple reactive sites, including the nitrogen atom, the carbonyl group, and the alpha-protons to the carbonyl, which allow for a variety of chemical transformations.

One of the most common methods for synthesizing the piperidin-4-one core is the Mannich reaction . wikipedia.org This multicomponent reaction involves the condensation of an amine, an aldehyde, and a ketone with two alpha-hydrogens. wikipedia.org For instance, the reaction of methylamine (B109427), formaldehyde (B43269), and an ester of acetonedicarboxylic acid can be used to produce derivatives of 1-methyl-4-piperidone (B142233). molbase.com Another classical approach is the Petrenko-Kritschenko piperidone synthesis, which is also a multicomponent reaction that condenses an aldehyde, a 3-keto acid derivative, and ammonia or a primary amine. wikipedia.org

The reactivity of the piperidin-4-one scaffold allows for further structural diversification. The ketone at the C-4 position can undergo nucleophilic addition, reduction to an alcohol, or conversion to an oxime or other derivatives. The nitrogen atom can be acylated, alkylated, or participate in further cyclization reactions. These properties make piperidin-4-ones crucial starting materials for constructing complex heterocyclic systems.

Substituted piperidin-4-ones are also valuable in the synthesis of bicyclic systems like bispidines and various spiro compounds. googleapis.com The ability to introduce substituents at various positions on the piperidine (B6355638) ring, including asymmetrically, is an area of active research, as it allows for the fine-tuning of the properties of the final products. googleapis.com

Relevance of the 1-Methyl-2-phenylpiperidin-4-one Motif in Advanced Chemical Synthesis

Specific, detailed research on the relevance of the this compound motif in advanced chemical synthesis is not widely available in the reviewed literature. Generally, the introduction of a phenyl group at the 2-position of the piperidin-4-one ring would be expected to influence the stereochemistry and reactivity of the molecule. The synthesis of such 2-substituted piperidin-4-ones is noted to be more challenging than their symmetrical 2,6-disubstituted counterparts. googleapis.com The presence of a chiral center at the C-2 position also introduces possibilities for stereoselective synthesis and applications in asymmetric catalysis, though specific examples for this compound are not prominent.

Overview of Research Trajectories Pertaining to this compound and Analogues

There is no clear, well-documented research trajectory specifically focused on this compound in the accessible scientific literature. Research on analogous structures, such as 2,6-diphenylpiperidin-4-ones, is more common, often exploring their synthesis and conformational analysis. chemrevlett.com Studies on related compounds like 1,2,5-trimethyl-4-phenylpiperidin-4-ols have focused on their stereochemistry. scribd.com The research that does mention this compound is sparse and does not indicate a sustained line of scientific inquiry into its synthetic applications or properties. For example, it has been identified as a component in the essential oil of a plant, which does not point to its use as a synthetic scaffold. scialert.net

Due to this lack of available data, a detailed analysis of research trends, including the development of synthetic methodologies, exploration of its chemical space, and its application as a scaffold in the design of novel compounds, cannot be provided.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B8271143 1-Methyl-2-phenylpiperidin-4-one CAS No. 91640-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91640-05-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-methyl-2-phenylpiperidin-4-one

InChI

InChI=1S/C12H15NO/c1-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI Key

FPQMUDFTSPDPCD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)CC1C2=CC=CC=C2

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis of 1 Methyl 2 Phenylpiperidin 4 One Systems

Spectroscopic Delineation

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-Methyl-2-phenylpiperidin-4-one, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the aromatic protons of the phenyl group are expected to appear as a multiplet in the range of δ 7.2-7.5 ppm. The N-methyl group would exhibit a singlet, typically observed around δ 2.3-2.5 ppm. The protons on the piperidine (B6355638) ring will show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at C2, being adjacent to the phenyl group, would likely resonate as a multiplet at approximately δ 3.5-3.8 ppm. The methylene (B1212753) protons at C3, C5, and C6 would appear as overlapping multiplets in the δ 2.0-3.0 ppm region. Studies on related piperidin-4-one oximes and other derivatives support these expected chemical shift ranges and highlight that the conformation can significantly influence these values. kfupm.edu.sarsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. The carbonyl carbon (C4) is the most deshielded, with a characteristic resonance expected around δ 205-210 ppm. The carbons of the phenyl ring would appear in the aromatic region, typically between δ 125-140 ppm. The C2 and C6 carbons of the piperidine ring, being adjacent to the nitrogen atom, are expected to resonate around δ 60-70 ppm and δ 50-55 ppm, respectively. The N-methyl carbon would show a signal in the range of δ 40-45 ppm. The C3 and C5 methylene carbons are anticipated to have signals around δ 40-50 ppm. These assignments are based on analyses of similar piperidin-4-one structures. kfupm.edu.saresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃2.3 - 2.5 (s)40 - 45
C2-H3.5 - 3.8 (m)60 - 70
C3-H₂2.4 - 2.8 (m)45 - 55
C4 (C=O)-205 - 210
C5-H₂2.5 - 2.9 (m)40 - 50
C6-H₂2.8 - 3.2 (m)50 - 55
Phenyl-H7.2 - 7.5 (m)125 - 140

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), offers a molecular fingerprint of this compound by probing its vibrational modes. nih.govnih.govrjpbcs.com

FT-IR Spectroscopy: The FT-IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the region of 1710-1730 cm⁻¹. The presence of the phenyl group will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and piperidine ring protons are expected between 2800 and 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is typically observed around 1100-1200 cm⁻¹. researchgate.netresearchgate.net

FT-Raman Spectroscopy: The FT-Raman spectrum provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode of the phenyl ring, usually give a strong signal around 1000 cm⁻¹. The C=O stretch is also observable, though typically weaker than in the IR spectrum. The FT-Raman technique is particularly useful for observing symmetric vibrations and skeletal modes that may be weak or absent in the FT-IR spectrum. nih.govnih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on data from analogous compounds.

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected FT-Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 31003000 - 3100Medium-Strong
Aliphatic C-H Stretch2800 - 30002800 - 3000Medium-Strong
C=O Stretch1710 - 17301710 - 1730Strong (IR), Medium (Raman)
Aromatic C=C Stretch1450 - 16001450 - 1600Medium-Strong
C-N Stretch1100 - 12001100 - 1200Medium
Phenyl Ring Breathing~1000~1000Weak (IR), Strong (Raman)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of the molecule, which aids in structural confirmation. For this compound (C₁₂H₁₅NO), the calculated molecular weight is approximately 189.25 g/mol . nih.gov

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 189. A prominent fragmentation pattern in amines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edumsu.edu For this compound, this could lead to several key fragments. Cleavage of the phenyl group would result in a fragment at m/z 112. Alternatively, cleavage of the bond between C2 and C3 could lead to the formation of a stable iminium ion. Another characteristic fragmentation for cyclic ketones is the loss of small neutral molecules like CO (28 Da) or C₂H₄ (28 Da). libretexts.orgyoutube.com The presence of the N-methyl group can also lead to specific fragmentation pathways. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Predicted m/z values based on typical fragmentation patterns of related structures.

m/z ValueProposed Fragment StructureFragmentation Pathway
189[C₁₂H₁₅NO]⁺Molecular Ion (M⁺)
174[M - CH₃]⁺Loss of methyl group
112[M - C₆H₅]⁺Loss of phenyl group (alpha-cleavage)
96[C₆H₁₀N]⁺Alpha-cleavage with charge on N-containing fragment
77[C₆H₅]⁺Phenyl cation

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including the conformation of the piperidine ring and the orientation of its substituents.

Elucidation of Piperidine Ring Conformations (Chair, Boat, Twist)

The six-membered piperidine ring is flexible and can adopt several conformations, with the chair form generally being the most stable. nih.gov However, the presence of substituents and intramolecular interactions can lead to other conformations such as the boat or twist-boat. chemrevlett.com In many substituted piperidin-4-one derivatives, the piperidine ring is found to adopt a chair conformation in the crystal structure. nih.govchemrevlett.comresearchgate.net For this compound, a chair conformation where the bulky phenyl group occupies an equatorial position to minimize steric hindrance is highly probable. However, studies on similar systems have shown that distorted boat or twist-boat conformations can also occur, particularly when multiple bulky substituents are present. chemrevlett.com The specific conformation is a balance of steric and electronic effects within the crystal lattice. researchgate.netrsc.org

Phenyl Substituent Orientation and Dihedral Angles

The orientation of the phenyl group relative to the piperidine ring is a critical structural feature. This is defined by the dihedral angle between the plane of the phenyl ring and the mean plane of the piperidine ring. In related structures, this dihedral angle can vary significantly. For example, in some N-substituted piperidines, the phenyl rings are oriented nearly perpendicular to the piperidine ring. mdpi.com In other cases, the angle is much smaller. researchgate.net For this compound, the dihedral angle will be influenced by packing forces and potential intramolecular interactions, such as C-H···π interactions. nih.govmdpi.com The precise orientation is crucial for understanding intermolecular interactions within the crystal packing.

Intermolecular Interactions and Crystal Packing Motifs (C-H...O, C-H...π, π-π Interactions)

C-H...O Interactions: The ketone group at the C4 position of the piperidine ring is a primary hydrogen bond acceptor. Weak C-H...O hydrogen bonds are likely to form between the carbonyl oxygen and various C-H donors from neighboring molecules. osdd.net These donors can include the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the piperidine and N-methyl groups. In the crystal structure of a related compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, weak C-H...O interactions link molecules into infinite chains, demonstrating the significance of this interaction in building the supramolecular structure. researchgate.net

π-π Interactions: The planar phenyl rings of adjacent molecules can engage in π-π stacking interactions. These forces, driven by electrostatic and van der Waals contributions, are a common feature in the crystal packing of aromatic compounds. nih.govrsc.org The geometry of these interactions can be either face-to-face (sandwich) or, more commonly, offset (parallel-displaced). The presence of substituents on the rings can influence the stability and geometry of these stacks. nih.gov While often considered weak, these interactions play a cumulative role in the stabilization of the crystal lattice. nih.gov

A summary of typical geometric parameters for these non-covalent interactions is presented below.

Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Angle (°)
C-H...O C-H···O=CH···O: < 2.5 ÅC···O: < 3.9 ÅC-H···O: > 90°
C-H...π C-H···π(Aromatic)H···π-centroid: ~2.5 - 3.0 ÅC-H···π-centroid: > 120°
π-π π(Aromatic)···π(Aromatic)Inter-centroid distance: ~3.3 - 3.8 Å-

Note: The data in this table represents typical values from crystallographic studies of various organic molecules and is not specific experimental data for this compound. osdd.net

Gas-Phase Conformational Studies

In the gas phase, free from the influence of intermolecular packing forces, the conformational flexibility of this compound can be directly assessed. wikipedia.org Techniques like Gas Electron Diffraction (GED) are ideal for determining the geometric arrangement of atoms in free molecules. wikipedia.org

Gas Electron Diffraction (GED) for Conformational Diversity Assessment

Gas Electron Diffraction (GED) is an experimental method that provides detailed information about the structure of molecules in the vapor state. By analyzing the scattering pattern of a beam of fast electrons as it passes through a gaseous sample, one can determine key structural parameters such as bond lengths, bond angles, and torsional angles. wikipedia.org

For flexible molecules like piperidine derivatives, GED is particularly powerful for identifying the mixture of conformers present at a given temperature. A detailed GED study on the parent compound, 1-phenylpiperidin-4-one (B31807), revealed the co-existence of multiple conformers in the gas phase at 337 K. osti.gov The primary forms identified were the chair conformation with the phenyl group in an equatorial position (chair-Eq), the chair conformation with the phenyl group in an axial position (chair-Ax), and a twisted (Tw) conformation of the piperidine ring. osti.gov

The introduction of a methyl group at the nitrogen atom, as in this compound, would be expected to influence the conformational equilibrium. The steric bulk of the methyl group would likely further destabilize the axial conformer of the phenyl group due to potential steric hindrance, although a definitive analysis would require a dedicated GED study of the methylated compound.

The conformational equilibrium determined for the parent compound 1-phenylpiperidin-4-one is summarized in the table below.

ConformerContribution (%)
Chair-Equatorial (chair-Eq)55 (±13)
Chair-Axial (chair-Ax)22 (±9)
Twist (Tw)23 (±10)

Data from a GED study of 1-phenylpiperidin-4-one at 337 K. osti.gov

Combined GED/Mass Spectrometry Techniques

Modern GED experiments are often coupled with mass spectrometry (MS) in a combined GED/MS apparatus. osti.gov The role of the mass spectrometer is to continuously monitor the composition of the gas effusing from the nozzle into the diffraction chamber. This is a crucial quality control step that ensures the molecule under investigation remains intact and has not undergone thermal decomposition at the temperatures required to achieve sufficient vapor pressure for the GED experiment. osti.gov

In the GED/MS study of 1-phenylpiperidin-4-one, mass spectra were recorded throughout the experiment. The observation of a strong molecular ion peak ([M]+) at m/z 176 confirmed the presence of the intact parent molecule in the gas jet. This validation is essential for the reliable interpretation of the electron diffraction data. osti.gov

m/zAssignmentSignificance
176[M]+Molecular Ion Peak for 1-phenylpiperidin-4-one
104[C₆H₅-NCH]+A major fragment ion

Significant mass spectral peaks observed during the GED/MS analysis of 1-phenylpiperidin-4-one. osti.gov

Chemical Reactivity and Derivatization Strategies for 1 Methyl 2 Phenylpiperidin 4 One and Its Analogues

Transformations Involving the Ketone Functionality

The ketone group at the C4 position of the piperidine (B6355638) ring is a primary site for chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

The carbonyl group of 1-methyl-2-phenylpiperidin-4-one readily reacts with primary amines and their derivatives to form imines. masterorganicchemistry.com Specifically, its reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. This reaction is typically acid-catalyzed and proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. libretexts.org

Similarly, condensation with thiosemicarbazide (B42300) yields thiosemicarbazone derivatives. These reactions are important for creating compounds that can act as ligands for metal complexes. The synthesis of thiosemicarbazones generally involves the condensation reaction of a suitable aldehyde or ketone with thiosemicarbazide. The resulting thiosemicarbazones have a general structure of R¹R²C=NNHCSNH₂. researchgate.net The formation of both oximes and thiosemicarbazones from ketones like this compound provides a route to new derivatives with potentially interesting biological activities.

ReagentProduct TypeKey Features of Reaction
Hydroxylamine (NH₂OH)OximeAcid-catalyzed, formation of a C=NOH group. libretexts.org
Thiosemicarbazide (NH₂NHCSNH₂)ThiosemicarbazoneCondensation reaction, formation of a C=NNHCSNH₂ group. researchgate.net

Grignard reagents (R-Mg-X) are potent nucleophiles that readily add to the electrophilic carbonyl carbon of ketones like this compound. masterorganicchemistry.comwikipedia.org This reaction is a fundamental method for forming new carbon-carbon bonds. masterorganicchemistry.com The initial addition of the Grignard reagent to the ketone results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. mnstate.edumasterorganicchemistry.com

The choice of the Grignard reagent (i.e., the "R" group) allows for the introduction of a wide variety of alkyl or aryl substituents at the C4 position. masterorganicchemistry.com For example, reacting this compound with an appropriate Grignard reagent can lead to the formation of various 4-substituted-4-hydroxypiperidine derivatives. These tertiary alcohols can then undergo further transformations, such as dehydration to form alkenes or substitution reactions, expanding the range of accessible analogues.

Grignard Reagent (R-Mg-X)Initial ProductFinal Product (after workup)
Alkylmagnesium halideMagnesium alkoxideTertiary alcohol with new alkyl group at C4. leah4sci.com
Arylmagnesium halideMagnesium alkoxideTertiary alcohol with new aryl group at C4. leah4sci.com

Functionalization at the Piperidine Nitrogen Atom

The nitrogen atom in piperidine derivatives can be readily alkylated or acylated. Alkylation, the addition of an alkyl group, can be achieved by reacting the piperidine with an alkyl halide. researchgate.net For instance, the N-alkylation of a piperidine can be performed using an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile. researchgate.net The use of a base, such as potassium carbonate, can facilitate the reaction. researchgate.net

Acylation involves the introduction of an acyl group (R-C=O) and is typically carried out using acylating agents like acyl chlorides or anhydrides. These reactions are fundamental in modifying the electronic and steric properties of the piperidine nitrogen, which can be crucial for modulating biological activity or for use as a protecting group in multi-step syntheses.

The reaction of piperidin-4-ones with primary amines under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. chemistrysteps.com This reaction involves the nucleophilic addition of the primary amine to the ketone's carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comchemistrysteps.com The pH must be carefully controlled for optimal imine formation. lumenlearning.com

The resulting imine contains a carbon-nitrogen double bond (C=N) where the carbonyl oxygen was previously located. chemistrysteps.com This transformation is reversible and can be hydrolyzed back to the ketone and amine under acidic conditions. lumenlearning.com The formation of imines is a versatile method for introducing a range of substituents at the C4 position, depending on the primary amine used in the reaction.

Modification of Phenyl Substituents and Ring Carbon Atoms

Further diversification of this compound analogues can be achieved by modifying the phenyl ring or the carbon atoms of the piperidine ring itself.

Modification of the phenyl ring can be accomplished by introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the aromatic ring. science.gov The nature and position of these substituents can significantly influence the electronic properties of the entire molecule. youtube.com

Functionalization of the piperidine ring's carbon atoms, other than the carbonyl carbon, is more challenging but can be achieved through various synthetic strategies. For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of the piperidine ring at the C2, C3, and C4 positions. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov Such methods allow for the precise introduction of functional groups at specific positions on the piperidine scaffold, leading to a wide array of structurally diverse analogues.

Introduction of Substituents on the Phenyl Ring

The introduction of substituents onto the phenyl ring of the this compound scaffold is most commonly achieved during the synthesis of the piperidone ring itself, rather than by electrophilic substitution on the pre-formed heterocyclic system. This approach involves the use of appropriately substituted starting materials, which allows for precise control over the position and nature of the substituent.

A primary synthetic route to 2,6-diaryl-4-piperidones is the Mannich condensation reaction. chemrevlett.com This method involves the condensation of a substituted aromatic aldehyde, an amine (like methylamine), and a ketone with two active methylene (B1212753) groups, such as an acetone (B3395972) dicarboxylic acid ester. chemrevlett.com By selecting a benzaldehyde (B42025) derivative with the desired substituent (e.g., chloro, methoxy, nitro), the corresponding substituent is incorporated into the final piperidone structure.

For example, the synthesis of various substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds (chalcones) is achieved through the condensation of 4-fluoro-3-methyl acetophenone (B1666503) with substituted benzaldehydes. researchgate.netresearchgate.net These chalcones can serve as precursors for flavonoid and isoflavonoid (B1168493) synthesis, and this principle of using substituted aldehydes is directly applicable to the synthesis of substituted piperidin-4-ones. researchgate.netresearchgate.net The general reaction involves condensing a substituted benzaldehyde with a ketone in the presence of a base. researchgate.netresearchgate.net

The following table illustrates the starting materials that can be used to introduce specific substituents onto the phenyl ring of a 2-phenyl-4-piperidone structure, based on the principles of the Mannich reaction.

Desired SubstituentSubstituted BenzaldehydeResulting Phenyl Group in Piperidone
4-Chloro4-Chlorobenzaldehyde4-Chlorophenyl
4-Methoxy4-Methoxybenzaldehyde4-Methoxyphenyl
4-Nitro4-Nitrobenzaldehyde4-Nitrophenyl
3-Bromo3-Bromobenzaldehyde3-Bromophenyl
2,4-Dichloro2,4-Dichlorobenzaldehyde2,4-Dichlorophenyl

This synthetic strategy ensures that the substituents are placed in a specific, predetermined position on the phenyl ring, a task that would be significantly more challenging via direct functionalization of the this compound molecule due to the directing effects of the existing groups and the potential for multiple side reactions.

Regioselective Functionalization of the Piperidin-4-one Ring

The piperidin-4-one ring within the this compound scaffold offers multiple sites for regioselective functionalization, allowing for the introduction of diverse chemical moieties at specific positions. Key reactive sites include the carbon atoms alpha to the ketone (C3 and C5) and the ketone itself (C4).

Functionalization at C3 and C5:

The acidic protons on the carbons adjacent to the carbonyl group (C3 and C5) are prime targets for functionalization. For instance, 1-methyl-4-piperidone (B142233) can undergo a Michael addition reaction with benzaldehyde. This reaction leads to the formation of (3E,5E)-1-methyl-3,5-bis(phenylmethylene)-4-piperidinone, demonstrating functionalization at both the C3 and C5 positions. chemicalbook.com

Functionalization at C4:

The carbonyl group at the C4 position is a versatile handle for a variety of transformations. A notable example is the Strecker-type condensation. An optimized Strecker reaction of 1-benzylpiperidin-4-one (an analogue of the target compound) with aniline (B41778) and hydrocyanic acid (HCN) yields an α-amino nitrile at the C4 position. researchgate.net This nitrile can be further hydrolyzed to an amide or an ester, providing a route to highly functionalized piperidines. researchgate.net

Another strategy involves the reaction of 1-methyl-4-piperidone with malononitrile (B47326) and electrophiles or Michael acceptors to prepare spiropiperidine rings, where the C4 carbon becomes the spiro center. chemicalbook.com

The following table summarizes research findings on the regioselective functionalization of the piperidin-4-one ring.

Position(s)ReagentsType of ReactionProduct Type
C3, C5BenzaldehydeMichael Addition3,5-bis(phenylmethylene)-4-piperidinone chemicalbook.com
C4Aniline, HCNStrecker Condensation4-Anilino-4-cyano-piperidine researchgate.net
C4Malononitrile, ElectrophilesKnoevenagel/MichaelSpiropiperidine chemicalbook.com

These examples highlight the ability to selectively modify the piperidin-4-one ring, which is crucial for building molecular complexity and developing derivatives with diverse properties.

Cascade and Multi-Step Transformations for Scaffold Diversification

Cascade and multi-step reactions starting from the piperidin-4-one core are powerful strategies for creating diverse and complex molecular scaffolds. These transformations can rapidly build new ring systems and introduce multiple stereocenters in a single, efficient sequence.

One such approach is the use of cascade reactions initiated by electrophilic halogen sources. For example, a bromonium ion-initiated aminocyclization–aziridine ring expansion cascade has been developed to synthesize substituted azepanes. rsc.org While this specific example leads to a seven-membered ring, the underlying principle of using an electrophile to trigger a series of intramolecular reactions can be adapted to piperidine systems to create novel fused or spirocyclic architectures. A proposed mechanism involves the attack of a nitrogen nucleophile onto an intermediate bromonium or aziridinium (B1262131) ion, leading to ring expansion or rearrangement. rsc.org

Another powerful strategy involves intramolecular cyclization cascades. For instance, the acid-mediated intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes bearing an enamine moiety can generate the piperidine skeleton. nih.gov This type of reaction, which proceeds through an iminium ion intermediate followed by reduction, demonstrates how a linear precursor can be transformed into a complex cyclic system in a multi-step, one-pot process. nih.gov

Furthermore, the 1-methyl-4-piperidone core can be utilized in multi-step sequences to build entirely new heterocyclic systems. A notable example is the synthesis of N,N′-dimethylbispidinone through a double Mannich condensation method starting from 1-methyl-4-piperidone. chemicalbook.com This demonstrates the transformation of a single piperidone ring into a more complex bicyclic structure.

The table below outlines examples of cascade and multi-step transformations for scaffold diversification.

Starting Material TypeKey TransformationResulting Scaffold
CinnamylaziridineNBS-induced aminocyclization-ring expansionFunctionalized Pyrrolidine/Piperidine rsc.org
Alkyne with enamineAcid-mediated hydroamination/cyclizationPiperidine nih.gov
1-Methyl-4-piperidoneDouble Mannich CondensationN,N′-Dimethylbispidinone chemicalbook.com

These advanced synthetic strategies enable the conversion of relatively simple piperidin-4-one scaffolds into a wide array of structurally diverse molecules, which is of significant interest in fields such as medicinal chemistry and materials science.

1 Methyl 2 Phenylpiperidin 4 One As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The unique structure of 1-Methyl-2-phenylpiperidin-4-one allows for its use in the development of various therapeutic agents, particularly those targeting the central nervous system (CNS).

While not a direct precursor in the most common synthesis routes of fentanyl, the core piperidone structure is fundamental to fentanyl and its analogues. state.gov The widely used Janssen method and the Siegfried method for fentanyl synthesis typically start with N-phenethyl-4-piperidone (NPP) or 4-anilinopiperidine (4-AP). state.govfederalregister.gov However, the synthesis of certain fentanyl analogues can involve modifications of the piperidine (B6355638) ring at various positions. For instance, the synthesis of 4-methylfentanyl, an analogue reported to be more potent than fentanyl, starts from N-ethoxycarbonyl-4-piperidone. researchgate.netnih.gov This highlights the importance of the substituted piperidin-4-one core in creating a diverse range of opioid analgesics. researchgate.net The general strategy often involves the reductive amination of a suitable piperidone followed by acylation to yield the final fentanyl analogue. nih.govosti.gov The development of numerous fentanyl analogues has been driven by the desire to improve the pharmacological profile over the parent compound. researchgate.netnih.gov

Table 1: Key Intermediates in Fentanyl Synthesis

Compound Name Role in Synthesis Reference
N-phenethyl-4-piperidone (NPP) A key precursor in the Siegfried synthesis method for fentanyl. state.govfederalregister.gov
4-anilino-N-phenethylpiperidine (ANPP) The immediate precursor to fentanyl in several synthetic routes. state.gov

This compound and its derivatives are valuable in constructing analogues of donepezil (B133215), a medication used for the treatment of Alzheimer's disease. nih.govacs.org Donepezil itself contains a 1,4-disubstituted piperidine core. nih.govacs.org Research has shown that introducing substituents at other positions on the piperidine ring can lead to compounds with enhanced biological activity. nih.govacs.org

Synthetic strategies towards donepezil analogues often utilize chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones. nih.govacs.org These piperidones are then converted into aldehyde intermediates, which are subsequently used to build the final donepezil analogues. nih.govacs.org The stereochemistry at the 2-position of the piperidine ring has been found to be a critical factor influencing the inhibitory potency of these analogues against acetylcholinesterase, the target enzyme for donepezil. nih.govacs.org For example, analogues with a 2S-chirality have shown greater activity than their 2R-counterparts. nih.govacs.org This underscores the importance of the stereoselective synthesis of piperidine-based building blocks in the development of new CNS agents. nih.govacs.org The piperidine moiety is a common scaffold in many drugs, and its derivatives, like 1-Methyl-N-phenylpiperidin-4-amine, are considered valuable intermediates for creating new therapeutic agents. ontosight.ai

Integration into Complex Heterocyclic Architectures

The reactivity of the ketone and the secondary amine (after demethylation) in the this compound scaffold allows for its incorporation into more complex heterocyclic systems. The piperidine ring is a key component in many drug molecules. researchgate.net For example, the piperidine moiety can be functionalized and used in Mannich reactions to create larger, more complex structures. A reported example involves the reaction of 4-phenylpiperidine (B165713) with formaldehyde (B43269) and a 1,3,4-oxadiazole-2(3H)-thione to form a novel, complex heterocyclic compound. researchgate.net

Development of Diverse Chemical Libraries based on the Piperidin-4-one Core

The piperidin-4-one core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. This makes it an excellent starting point for the development of diverse chemical libraries for drug discovery. By systematically modifying the substituents on the piperidine ring, chemists can generate a large number of structurally related compounds for biological screening.

The synthesis of such libraries often employs combinatorial chemistry techniques, where different building blocks are combined in a systematic way to produce a large library of compounds. The versatility of the piperidin-4-one core allows for modifications at the nitrogen atom, the carbon atoms adjacent to the ketone, and the ketone itself. For instance, the nitrogen can be alkylated with a variety of groups, and the ketone can undergo reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations to introduce further diversity. This approach has been used to create libraries of compounds for screening against various biological targets, including enzymes and receptors in the central nervous system. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-anilinopiperidine (4-AP)
4-methylfentanyl
Donepezil
Fentanyl
N-ethoxycarbonyl-4-piperidone
N-phenethyl-4-piperidone (NPP)
1-Methyl-N-phenylpiperidin-4-amine
4-phenylpiperidine
1,3,4-oxadiazole-2(3H)-thione

Advanced Theoretical and Computational Investigations of 1 Methyl 2 Phenylpiperidin 4 One Systems

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and its vibrational modes.

Density Functional Theory (DFT) is a robust method used to predict the molecular geometry and vibrational frequencies of piperidinone systems. orientjchem.org By employing functionals like Becke's three-parameter hybrid exchange functional (B3LYP) with a suitable basis set such as 6-311++G(d,p) or 6-31G(d,p), researchers can calculate the ground-state optimized structure of the molecule. orientjchem.orgnih.gov These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus the most stable, conformation of the molecule. ajchem-a.com

Once the geometry is optimized, the same theoretical level can be used to compute the harmonic vibrational frequencies. researchgate.net These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. orientjchem.org For instance, in a related compound, 1-Methyl-2,6-diphenylpiperidin-4-one, a good correlation was found between the vibrational wavenumbers calculated using DFT and those observed in FT-IR and FT-Raman spectroscopy. orientjchem.org The calculations allow for precise assignment of vibrational modes, such as C-H stretching, C=O stretching, and the complex bending and scissoring motions of the piperidine (B6355638) ring. nih.govcyberleninka.ru

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Piperidinone System (cm⁻¹) (Illustrative) This table illustrates the typical correlation found between experimental and DFT-calculated vibrational frequencies for piperidinone derivatives.

Vibrational AssignmentExperimental FT-IR (cm⁻¹)Calculated DFT/B3LYP (cm⁻¹)
N-H Stretching34863450
C-H Aromatic Stretching30863046
C-H Aliphatic Stretching29772967
C=O Stretching17151720
C-N Stretching14541452
C-C Ring Bending13241320

The conformational landscape of the piperidin-4-one ring is complex, with the possibility of chair, boat, and twist-boat conformations. The orientation of the phenyl group at the C2 position (axial vs. equatorial) further diversifies the possible stable structures. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), and DFT methods are employed to explore this landscape. orientjchem.orgresearchgate.net For the related compound 1-phenylpiperidin-4-one (B31807), calculations revealed the co-existence of several conformers, including an equatorial chair, an axial chair, and a twist form. researchgate.net The relative energies of these conformers can be calculated with high accuracy, for example, using the B3LYP-D3/cc-pVTZ level of theory, to predict their population ratios in the gas phase. researchgate.net Such studies show that the chair conformation with the substituent in the equatorial position is often the most stable, but other conformers can be present in significant proportions. researchgate.netiau.ir Semi-empirical methods can also be used for a preliminary, less computationally expensive scan of the potential energy surface before refining the results with higher-level DFT or ab initio calculations.

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure is key to predicting how 1-Methyl-2-phenylpiperidin-4-one will behave in chemical reactions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.comnih.gov Conversely, a small gap indicates a molecule is more reactive. nih.gov For piperidinone derivatives, DFT calculations show that the HOMO is often localized on the phenyl ring and the nitrogen atom, while the LUMO is typically distributed over the carbonyl group and the phenyl ring. orientjchem.orgespublisher.com This distribution indicates that the phenyl ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. ajchem-a.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidinone System This table provides example energy values calculated via DFT, demonstrating the typical electronic properties of such compounds.

ParameterEnergy (eV)
EHOMO-6.57
ELUMO-2.09
Energy Gap (ΔE)4.48

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of the molecule. researchgate.netfrontiersin.org These descriptors provide a quantitative framework for understanding the molecule's electronic nature.

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2. researchgate.net

Chemical Potential (μ) : The negative of electronegativity, μ = -χ. It represents the escaping tendency of electrons from an equilibrium system. researchgate.net

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.netnih.gov

Softness (S) : The reciprocal of hardness, S = 1 / η. researchgate.net

Electrophilicity Index (ω) : Measures the energy lowering of a system when it accepts electrons. It is defined as ω = μ² / (2η). researchgate.netnih.gov

These descriptors help in comparing the reactivity of different but related molecules and predicting their behavior in various chemical environments. nih.gov

Table 3: Illustrative Global Reactivity Descriptors for a Piperidinone System (eV) This table shows representative values for reactivity descriptors derived from HOMO-LUMO energies.

DescriptorValue (eV)
Ionization Potential (I)6.57
Electron Affinity (A)2.09
Electronegativity (χ)4.33
Chemical Hardness (η)2.24
Softness (S)0.45
Electrophilicity Index (ω)4.18

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) used in the quantum calculation. libretexts.orgwikipedia.org This analysis partitions the total electron density among the different atoms, providing insight into the electrostatic nature of the molecule. uni-muenchen.de

The calculated Mulliken charges reveal the distribution of electrons and highlight the most electropositive and electronegative sites. orientjchem.org In studies of related piperidinones, the oxygen atom of the carbonyl group consistently shows a significant negative charge, confirming its role as a nucleophilic center and a hydrogen bond acceptor. orientjchem.org The adjacent carbonyl carbon atom carries a partial positive charge, marking it as an electrophilic site. researchgate.net The nitrogen atom also typically carries a negative charge, while the hydrogen atoms attached to carbons are generally electropositive. orientjchem.org This charge distribution is crucial for understanding intermolecular interactions and the molecule's electrostatic potential. orientjchem.orgepstem.net

Spectroscopic Property Simulations and Validation with Experimental Data

Computational chemistry provides powerful tools for the simulation of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For derivatives of the this compound scaffold, Density Functional Theory (DFT) is a commonly employed method for predicting vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. bohrium.com

Theoretical calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net The process begins with the optimization of the molecule's geometry to find its most stable conformation. bohrium.com Following optimization, vibrational frequency calculations can be performed. The resulting theoretical wavenumbers are often scaled by a factor to correct for anharmonicity and the limitations of the computational method, thereby improving the agreement with experimental spectra. researchgate.net

For instance, in studies of related piperidone structures, there is often a good correlation between the computed and observed vibrational frequencies for key functional groups. ias.ac.in The analysis of the carbonyl (C=O) stretching frequency is of particular interest in piperidin-4-one systems. Theoretical methods can predict how the position of this band changes in different chemical environments or conformations (axial vs. equatorial). nih.gov For example, in 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones, calculations have shown that the axial conformer typically exhibits a higher carbonyl stretching frequency compared to the equatorial conformer in various solvents. nih.gov

The comparison between simulated and experimental data is crucial for validating the computational model. A strong agreement confirms that the calculated geometric and electronic structure is a reliable representation of the molecule.

Table 1: Illustrative Comparison of Simulated vs. Experimental Vibrational Frequencies for a Piperidone Scaffold

Functional Group Vibrational Mode Simulated Wavenumber (cm⁻¹) (Illustrative) Experimental Wavenumber (cm⁻¹) (Illustrative)
C=O Stretching 1725 1720
C-N (ring) Stretching 1240 1235
C-H (aromatic) Stretching 3050 3045
C-H (aliphatic) Stretching 2950 2948

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are also instrumental in predicting the Non-Linear Optical (NLO) properties of organic molecules, guiding the design of new materials for optoelectronic applications. researchgate.net The key parameters that define a molecule's NLO response are its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. nih.gov Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT) upon interaction with an external electric field. nih.gov

The this compound scaffold can be conceptualized within this framework, where the phenyl group and the piperidone ring system can participate in electron delocalization. Theoretical predictions of NLO properties are typically carried out using DFT calculations. researchgate.net By computing the dipole moment (μ), polarizability (α), and hyperpolarizability (β), researchers can estimate the potential of a molecule to exhibit NLO effects, such as second-harmonic generation (SHG). researchgate.net

The magnitude of the first hyperpolarizability (β) is a critical indicator of second-order NLO activity. researchgate.net Computational studies on various organic systems have shown that modifying electron donor and acceptor groups can significantly enhance this property. nih.gov For the this compound system, theoretical calculations would involve determining the optimized structure and then computing the electronic response to an applied electric field. The results help in understanding the structure-property relationships that govern NLO activity. rsc.org

Table 2: Predicted Non-Linear Optical (NLO) Properties for a Hypothetical D-π-A Piperidine Derivative

NLO Parameter Symbol Predicted Value (a.u.)
Dipole Moment μ 4.5
Mean Polarizability ⟨α⟩ 150 x 10⁻²⁴ esu
Total First Hyperpolarizability β_tot 2500 x 10⁻³⁰ esu
Second Hyperpolarizability ⟨γ⟩ 3.66 x 10⁻³¹ esu

Note: These values are illustrative and depend heavily on the specific computational method and the exact molecular structure.

Molecular Docking and Interaction Studies with Biological Macromolecules (Scaffold-Level)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The 1-phenylpiperidine (B1584701) scaffold is present in numerous biologically active compounds, making it a valuable subject for such studies.

The process involves preparing the three-dimensional structures of both the ligand (e.g., a derivative of this compound) and the target macromolecule. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). nih.gov Computational software, such as AutoDock Vina, is then used to explore the possible binding poses of the ligand within the active site of the protein. nih.gov The program calculates a binding affinity or docking score for each pose, typically expressed in kcal/mol, which estimates the strength of the interaction. nih.gov

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. nih.gov For example, a related compound, the 1-methyl-4-phenylpyridinium ion (MPP+), is known to interact with NADH dehydrogenase. nih.gov Docking studies on the this compound scaffold against various biological targets, such as enzymes or receptors implicated in disease, can provide insights into its potential biological activity and guide the design of new, more potent derivatives. bohrium.com

Table 3: Illustrative Molecular Docking Results for a this compound Scaffold with a Target Protein

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Illustrative) Type of Interaction (Illustrative)
Monoamine Oxidase B 2BYB -8.2 Tyr398, Tyr435 Pi-Pi Stacking, Hydrophobic
Phosphodiesterase 10A 5A8K -9.5 Phe729, Gln726 Hydrophobic, Hydrogen Bond
NADH Dehydrogenase - -7.9 Trp213, Ser217 Hydrogen Bond, Hydrophobic

Applications of the 1 Methyl 2 Phenylpiperidin 4 One Scaffold in Advanced Chemical Research and Design

Contributions to Medicinal Chemistry Scaffold Design

The piperidin-4-one nucleus is a versatile pharmacophore that has garnered significant interest in medicinal chemistry. nih.govresearchgate.net Its structure allows for modifications that can lead to enhanced receptor interactions and a wide array of biological activities. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Piperidin-4-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For piperidin-4-one derivatives, these studies are crucial for optimizing lead compounds to achieve desired therapeutic effects.

Key modifications to the 1-methyl-2-phenylpiperidin-4-one scaffold and their impact on activity include:

Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl group can significantly influence biological activity. For instance, in a series of piperidine (B6355638) derivatives studied as inhibitors of Mycobacterium tuberculosis, para-substitution on the phenyl ring was generally preferred, with a 4-chlorophenyl analog showing potency comparable to the lead compound. nih.gov

Modification of the Piperidine Ring: Alterations to the piperidine ring itself, such as the introduction of substituents or changes in stereochemistry, are critical. For example, in the development of influenza virus inhibitors, the ether linkage between a quinoline (B57606) and the piperidine ring was found to be essential for inhibitory activity. nih.gov

N-Substitution: The substituent on the piperidine nitrogen plays a pivotal role. N-demethylation of certain piperidine-based analogs of cocaine led to improved activity at the serotonin (B10506) and norepinephrine (B1679862) transporters. acs.org

A series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives demonstrated that the stereochemistry at the C-9 asymmetric center is crucial for analgesic activity, with S-(+) enantiomers being more potent. nih.gov

Scaffold/DerivativeModificationImpact on Biological ActivityReference
Piperidine derivatives for anti-TB activityPara-substitution on the phenyl ringGenerally preferred for potency; 4-chlorophenyl analog showed comparable activity to lead compound. nih.gov
Piperidine-based influenza virus inhibitorsEther linkage between quinoline and piperidineCritical for inhibitory activity. nih.gov
Piperidine-based cocaine analogsN-demethylationImproved activity at serotonin and norepinephrine transporters. acs.org
1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivativesStereochemistry at C-9S-(+) enantiomers showed stronger analgesic activity. nih.gov

Role as a Privileged Structure in Drug Discovery

A "privileged structure" is a molecular framework that is able to bind to multiple, unrelated biological targets. The piperidin-4-one motif, and more broadly the benzoylpiperidine fragment, is considered a privileged structure in drug discovery. mdpi.comnih.gov This is due to its presence in a wide range of bioactive molecules with diverse therapeutic applications, including anticancer, antipsychotic, and neuroprotective agents. mdpi.comnih.gov

The metabolic stability of the benzoylpiperidine fragment further enhances its utility as a reliable chemical frame in the design of new drugs. mdpi.comnih.gov The ability of the conformationally constrained dioxopiperazine (DKP) scaffold to interact with various receptors highlights the privileged nature of such piperidine-containing structures. researchgate.net

Design of Analogue Series for Exploration of Biological Activity (e.g., Antimicrobial Activity)

The this compound scaffold serves as an excellent starting point for the synthesis of analog series to explore a variety of biological activities, notably antimicrobial effects. Piperidin-4-ones have demonstrated a range of biological activities including analgesic, antiviral, bactericidal, and fungicidal properties. biomedpharmajournal.org

In one study, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and subsequently converted to their thiosemicarbazone derivatives. biomedpharmajournal.org The antibacterial activity of the synthesized compounds was found to be comparable to ampicillin, and the antifungal activity of the thiosemicarbazone derivatives was significantly enhanced compared to the parent piperidin-4-ones. biomedpharmajournal.org This suggests that these compounds could be valuable templates for developing more potent antimicrobial agents. biomedpharmajournal.org

Another study reported the synthesis of a novel 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivative which, upon condensation with thiosemicarbazide (B42300), showed higher antimicrobial activity than its precursor. yu.edu.jo

Compound SeriesModificationObserved Antimicrobial ActivityReference
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesConversion to thiosemicarbazonesAntibacterial activity comparable to ampicillin; significantly enhanced antifungal activity. biomedpharmajournal.org
2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-oneCondensation with thiosemicarbazideHigher antimicrobial activity than the parent compound. yu.edu.jo

Exploring the Piperidin-4-one Motif as a Bioisostere in Molecular Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to enhance potency, reduce toxicity, or alter pharmacokinetics. cambridgemedchemconsulting.comnih.gov The piperidin-4-one motif can be considered a potential bioisostere for other cyclic structures, such as the piperazine (B1678402) ring. mdpi.comnih.gov

This bioisosteric replacement can be a valuable tool in drug design. For example, replacing a piperazine group with a dipyrrolidine moiety in a series of HIV-1 entry inhibitors, while resulting in lower initial potency, provided a novel scaffold for further optimization. nih.gov The concept of bioisosteric replacement allows medicinal chemists to navigate around problematic metabolic pathways or toxicity issues associated with a particular scaffold while retaining the desired biological activity. nih.gov

Template for the Development of New Chemical Entities with Targeted Biological Profiles

The this compound scaffold provides a versatile template for the rational design and development of new chemical entities (NCEs) with specific, targeted biological profiles. nih.gov By systematically modifying the core structure, researchers can fine-tune the pharmacological properties of the resulting molecules to interact with specific biological targets.

For instance, based on a pharmacophore model for CCR5 inhibitors, a series of novel piperidine-4-carboxamide derivatives were designed and synthesized, leading to compounds with potent anti-HIV-1 activity. nih.gov Similarly, the piperidin-4-one scaffold has been utilized to develop potent inhibitors of the influenza virus. nih.gov These examples underscore the utility of the this compound framework as a foundational structure for generating diverse libraries of compounds for screening against a wide range of biological targets, ultimately leading to the discovery of novel therapeutic agents. The present study reveals that these compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents. biomedpharmajournal.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Methyl-2-phenylpiperidin-4-one to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, including temperature control (e.g., maintaining 60–80°C for cyclization), choice of catalysts (e.g., palladium-based catalysts for cross-coupling reactions), and purification techniques such as column chromatography or recrystallization. For example, substituents on the phenyl ring (e.g., fluorine or methyl groups) may necessitate adjustments in reaction time and solvent polarity to prevent side reactions .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming the piperidinone ring conformation and substituent positions (e.g., 1H^1H and 13C^{13}C NMR).
  • X-ray Crystallography : To resolve stereochemical ambiguities and validate bond angles/geometry, as demonstrated in studies of analogous piperidinone derivatives .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. How should researchers design pharmacological screening assays for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For CNS activity, use receptor-binding assays (e.g., dopamine or serotonin receptors). For anti-inflammatory potential, employ cyclooxygenase (COX) inhibition assays. Dose-response curves and IC50_{50} values should be validated using orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., in vitro enzymatic vs. cell-based assays).
  • Metabolite Profiling : Identify active metabolites that may contribute to observed effects.
  • Structural Reanalysis : Confirm compound identity via single-crystal X-ray diffraction to rule out stereoisomer interference .

Q. What strategies are effective for separating enantiomers of chiral this compound derivatives?

  • Methodological Answer : Use chiral stationary phases in high-performance liquid chromatography (HPLC), such as cellulose- or amylose-based columns. Pre-derivatization with chiral auxiliaries (e.g., Mosher’s acid) can enhance resolution. Asymmetric synthesis routes, employing chiral catalysts like BINAP-metal complexes, may also minimize racemization during synthesis .

Q. How can computational modeling guide the design of this compound analogs with enhanced target affinity?

  • Methodological Answer :

  • Molecular Docking : Screen analogs against target protein structures (e.g., kinases or GPCRs) to predict binding poses.
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity to prioritize synthetic targets.
  • MD Simulations : Assess dynamic interactions (e.g., hydrogen bonding stability) over nanosecond timescales .

Q. What experimental conditions are critical for assessing the stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies by:

  • pH Variation : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC.
  • Thermal Stress : Expose to 40–80°C for 1–4 weeks, analyzing decomposition products via LC-MS.
  • Light Sensitivity : Use ICH Q1B guidelines for photostability testing .

Q. How can structure-activity relationship (SAR) studies improve the therapeutic profile of this compound derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., fluorination at the phenyl ring or methyl group substitution on the piperidinone) and evaluate impacts on:

  • Lipophilicity : Measure logP values to optimize blood-brain barrier penetration.
  • Receptor Selectivity : Compare binding affinities across related targets (e.g., σ1 vs. σ2 receptors).
  • Toxicity : Use hepatocyte viability assays to identify safer analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.